

Application Note & Protocol: Quantification of GSK-364735 Sodium in Biological Samples

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Compound of Interest

Compound Name: GSK-364735 sodium

Cat. No.: B15567219

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Introduction

GSK-364735 is a potent and novel human immunodeficiency virus type 1 (HIV-1) integrase inhibitor belonging to the naphthyridinone class of compounds.^{[1][2][3]} It effectively blocks the strand transfer step of viral DNA integration into the host genome, a critical process for HIV-1 replication.^{[1][3]} GSK-364735 exerts its antiviral activity by binding to the two-metal binding site within the catalytic center of HIV integrase.^{[1][2]} This application note provides a detailed protocol for the quantitative analysis of **GSK-364735 sodium** in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology is essential for preclinical and clinical studies investigating the pharmacokinetics and efficacy of this antiretroviral agent.

Principle

The method described herein is based on the principles of reversed-phase liquid chromatography for the separation of GSK-364735 from endogenous matrix components, followed by detection and quantification using a triple quadrupole mass spectrometer. The high selectivity and sensitivity of LC-MS/MS make it the preferred method for bioanalytical quantification of drugs and their metabolites.^{[4][5]} A stable isotope-labeled internal standard (IS) of GSK-364735 should be used to ensure accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.

Data Presentation

Table 1: In Vitro Activity of GSK-364735

Assay	Cell Type	Value	Reference
Integrase Strand Transfer IC50	Recombinant HIV-1 Integrase	8 ± 2 nM	[1] [3]
Antiviral EC50	Peripheral Blood Mononuclear Cells (PBMCs)	1.2 ± 0.4 nM	[1] [2] [3]
Antiviral EC50	MT-4 Cells	5 ± 1 nM	[1] [2] [3]
Binding Affinity (Kd)	HIV-1 Integrase	6 ± 4 nM	[1] [3]

Table 2: Typical LC-MS/MS Method Parameters and Performance Characteristics

Parameter	Typical Value/Range
Chromatography	
Column	C18 reversed-phase (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Optimized for separation from matrix components
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 20 µL
Column Temperature	30 - 40 °C
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	To be determined for GSK-364735 and IS
Product Ion (m/z)	To be determined for GSK-364735 and IS
Collision Energy	Optimized for fragmentation
Performance	
Linearity Range	1 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra- and Inter-assay Precision	< 15% CV
Accuracy	85 - 115%
Recovery	> 85%

Experimental Protocols

Materials and Reagents

- **GSK-364735 sodium** reference standard

- Stable isotope-labeled GSK-364735 (Internal Standard, IS)
- LC-MS/MS grade acetonitrile, methanol, and water
- Formic acid ($\geq 99\%$)
- Human plasma or serum (with appropriate anticoagulant, e.g., K2EDTA)
- 96-well plates or microcentrifuge tubes
- Pipettes and tips
- Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[\[4\]](#)[\[6\]](#)

- **Spiking:** To 100 μL of biological matrix (plasma or serum) in a microcentrifuge tube, add 10 μL of the internal standard working solution. For calibration standards and quality control samples, add the corresponding spiking solution of GSK-364735. For unknown samples, add 10 μL of blank solution (e.g., 50:50 methanol:water).
- **Precipitation:** Add 300 μL of cold acetonitrile (containing 0.1% formic acid) to each tube.
- **Vortexing:** Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
- **Centrifugation:** Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) - Alternative Method

For cleaner samples and potentially lower limits of quantification, solid-phase extraction can be employed.^[7]

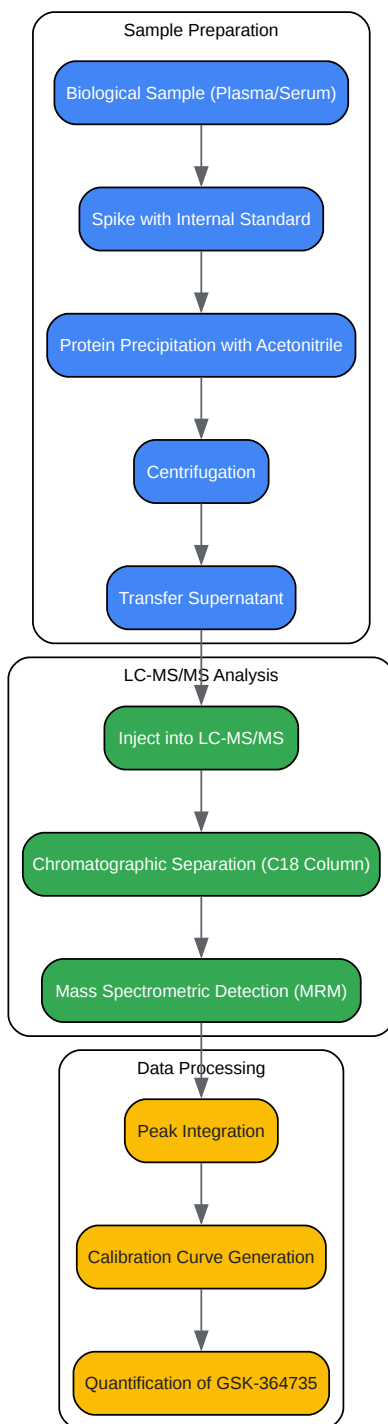
- **Conditioning:** Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- **Loading:** Dilute 100 µL of the biological sample (pre-spiked with IS) with 400 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
- **Elution:** Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

- **Instrumentation:** Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
- **Chromatographic Separation:** Inject the prepared samples onto a C18 reversed-phase column. A gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typically used. The gradient should be optimized to ensure baseline separation of GSK-364735 from any interfering matrix components.
- **Mass Spectrometric Detection:** The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode. The specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both GSK-364735 and its internal standard must be determined by direct infusion of the compounds. The collision energy and other source parameters should be optimized to achieve maximum signal intensity.
- **Data Analysis:** The concentration of GSK-364735 in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a

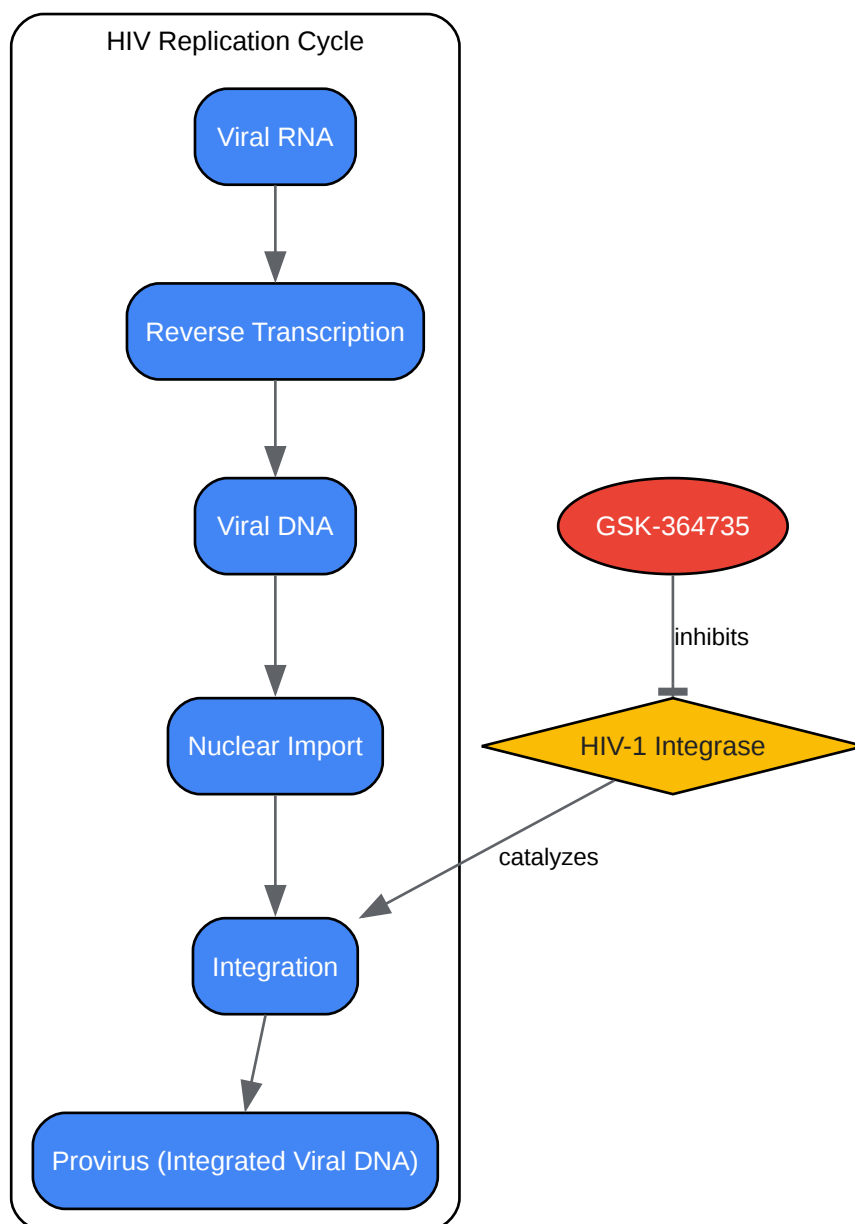
calibration curve constructed from standards of known concentrations.

Visualizations



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Caption: Experimental workflow for the quantification of GSK-364735 in biological samples.



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Caption: Mechanism of action of GSK-364735 as an HIV-1 integrase inhibitor.

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